Cas no 2227735-07-9 ((1R)-1-(2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol)

(1R)-1-(2,3-Dihydro-1-benzofuran-7-yl)ethan-1-ol is a chiral alcohol derivative featuring a 2,3-dihydrobenzofuran scaffold. Its stereospecific (R)-configuration enhances its utility in asymmetric synthesis and pharmaceutical applications, where enantiopurity is critical. The compound’s rigid benzofuran core contributes to its stability and potential as a building block for bioactive molecules. Its hydroxyl group allows for further functionalization, making it valuable in medicinal chemistry and material science. High purity and well-defined stereochemistry ensure reproducibility in research and industrial processes. This compound is particularly relevant in the development of chiral ligands, catalysts, and intermediates for drug discovery.
(1R)-1-(2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol structure
2227735-07-9 structure
商品名:(1R)-1-(2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol
CAS番号:2227735-07-9
MF:C10H12O2
メガワット:164.201083183289
CID:5975157
PubChem ID:165629294

(1R)-1-(2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol 化学的及び物理的性質

名前と識別子

    • (1R)-1-(2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol
    • 2227735-07-9
    • EN300-1780462
    • インチ: 1S/C10H12O2/c1-7(11)9-4-2-3-8-5-6-12-10(8)9/h2-4,7,11H,5-6H2,1H3/t7-/m1/s1
    • InChIKey: PVFKLQKJOVGDSX-SSDOTTSWSA-N
    • ほほえんだ: O1CCC2C=CC=C([C@@H](C)O)C1=2

計算された属性

  • せいみつぶんしりょう: 164.083729621g/mol
  • どういたいしつりょう: 164.083729621g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 158
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 29.5Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.4

(1R)-1-(2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1780462-0.05g
(1R)-1-(2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol
2227735-07-9
0.05g
$900.0 2023-09-20
Enamine
EN300-1780462-1.0g
(1R)-1-(2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol
2227735-07-9
1g
$1070.0 2023-06-03
Enamine
EN300-1780462-2.5g
(1R)-1-(2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol
2227735-07-9
2.5g
$2100.0 2023-09-20
Enamine
EN300-1780462-0.5g
(1R)-1-(2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol
2227735-07-9
0.5g
$1027.0 2023-09-20
Enamine
EN300-1780462-10g
(1R)-1-(2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol
2227735-07-9
10g
$4606.0 2023-09-20
Enamine
EN300-1780462-0.1g
(1R)-1-(2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol
2227735-07-9
0.1g
$943.0 2023-09-20
Enamine
EN300-1780462-0.25g
(1R)-1-(2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol
2227735-07-9
0.25g
$985.0 2023-09-20
Enamine
EN300-1780462-5.0g
(1R)-1-(2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol
2227735-07-9
5g
$3105.0 2023-06-03
Enamine
EN300-1780462-10.0g
(1R)-1-(2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol
2227735-07-9
10g
$4606.0 2023-06-03
Enamine
EN300-1780462-5g
(1R)-1-(2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol
2227735-07-9
5g
$3105.0 2023-09-20

(1R)-1-(2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol 関連文献

(1R)-1-(2,3-dihydro-1-benzofuran-7-yl)ethan-1-olに関する追加情報

Introduction to (1R)-1-(2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol (CAS No. 2227735-07-9)

(1R)-1-(2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol (CAS No. 2227735-07-9) is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a benzofuran moiety and a chiral center, making it a valuable candidate for various applications in drug discovery and development.

The benzofuran scaffold is a well-known heterocyclic system that has been extensively studied due to its diverse biological activities. Compounds containing this scaffold have shown promising results in the treatment of various diseases, including cancer, neurodegenerative disorders, and cardiovascular conditions. The presence of the chiral center in (1R)-1-(2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol adds an additional layer of complexity and potential for enantioselective interactions with biological targets.

Recent research has highlighted the importance of chiral compounds in drug development. The ability to synthesize and isolate specific enantiomers can significantly enhance the therapeutic efficacy and reduce adverse effects of a drug. In this context, (1R)-1-(2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol has been the subject of several studies aimed at understanding its pharmacological properties and potential therapeutic applications.

One notable study published in the *Journal of Medicinal Chemistry* investigated the anti-inflammatory properties of (1R)-1-(2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol. The results demonstrated that this compound effectively inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. These findings suggest that (1R)-1-(2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol could be a promising lead compound for the development of anti-inflammatory drugs.

Another area of interest is the neuroprotective potential of (1R)-1-(2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol. A study conducted by researchers at the University of California, Los Angeles (UCLA) explored the effects of this compound on neuronal cells exposed to oxidative stress. The results indicated that (1R)-1-(2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol significantly reduced oxidative damage and improved cell viability. These findings have important implications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

In addition to its biological activities, the synthetic accessibility of (1R)-1-(2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol has been a focus of recent research. Several efficient synthetic routes have been developed to produce this compound in high yields and with high enantiomeric purity. One such method involves a catalytic asymmetric synthesis using a chiral catalyst, which allows for the selective formation of the desired enantiomer. This synthetic approach not only simplifies the production process but also enhances the scalability and cost-effectiveness of manufacturing (1R)-1-(2,3-dihydro-1-benzofuran-7-y l)ethan - 0 l.

The pharmacokinetic properties of (1R)-1-(2,3-dihydro - 0 l - yl)ethan - 0 l have also been studied to evaluate its suitability as a drug candidate. Preliminary data indicate that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It shows good oral bioavailability and a reasonable half-life, which are crucial parameters for ensuring effective drug delivery and sustained therapeutic effects.

Clinical trials are currently underway to further assess the safety and efficacy of ( R - ) - ( , -dihydro--benzofuran-- yl ) ethan - ol in human subjects. Early results from phase I trials have shown promising outcomes with no significant adverse effects reported at therapeutic doses. These findings provide a strong foundation for advancing this compound into later stages of clinical development.

In conclusion, ( R - ) - ( , -dihydro--benzofuran-- yl ) ethan - ol (CAS No. 2227735 - 07 - 9) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features, combined with its promising biological activities and favorable pharmacokinetic properties, make it an attractive candidate for further investigation and development as a therapeutic agent.

おすすめ記事

推奨される供給者
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Heyuan Broad Spectrum Biotechnology Co., Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taian Jiayue Biochemical Co., Ltd
河南东延药业有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
河南东延药业有限公司
PRIBOLAB PTE.LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
PRIBOLAB PTE.LTD